N-Butyl-N'-hydroxyguanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ブチル-N'-ヒドロキシグアニジンは、N-ヒドロキシグアニジン類に属する有機化合物です。 これらの化合物は、1位の窒素に結合した水素原子の1つがヒドロキシル基に置換されたグアニジン基を含んでいます . N-ブチル-N'-ヒドロキシグアニジンは、一酸化窒素合成酵素の基質としての役割で知られており、生化学研究において重要な化合物です .

準備方法

合成ルートと反応条件

N-ブチル-N'-ヒドロキシグアニジンは、適切な触媒の存在下、ブチルアミンとヒドロキシルアミンを反応させることで合成できます。 この反応は一般的に以下の手順が含まれます。

ブチルアミンの調製: ブチルアミンは、ニッケル触媒の存在下、水素を用いてブチルニトリルを還元することで調製されます。

ヒドロキシルアミンとの反応: 次に、ブチルアミンを水溶液中のヒドロキシルアミン塩酸塩と反応させます。 この反応は、約50〜60°Cの温度で、連続的に撹拌しながら行います。

単離と精製: 生成物は、有機溶媒で抽出してから再結晶によって精製します.

工業生産方法

N-ブチル-N'-ヒドロキシグアニジンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。 反応条件は、収率と純度を最大にするように最適化されています .

化学反応の分析

反応の種類

N-ブチル-N'-ヒドロキシグアニジンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: 一酸化窒素合成酵素によって酸化されて、一酸化窒素と対応する尿素を生成します.

還元: 特定の条件下で、ブチルアミンとヒドロキシルアミンを生成するように還元できます。

一般的な試薬と条件

酸化: NADPHと酸素の存在下、一酸化窒素合成酵素によって触媒されます。

還元: 水素化リチウムアルミニウムなどの還元剤が必要です。

生成される主な生成物

酸化: 一酸化窒素と尿素を生成します。

還元: ブチルアミンとヒドロキシルアミンを生成します。

置換: 置換グアニジンを生成します.

科学的研究の応用

Chemical Properties and Structure

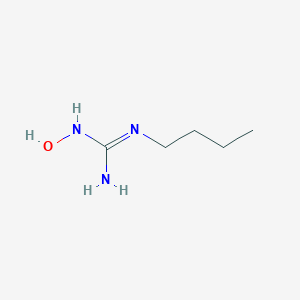

N-Butyl-N'-hydroxyguanidine has the molecular formula C5H13N3O and is classified as a hydroxyguanidine. Its structure features a butyl group attached to a hydroxyguanidine moiety, which contributes to its reactivity and biological interactions .

Antiviral and Antitumor Properties

BuHGU has shown promising antiviral and antitumor activities in various studies. Research indicates that hydroxyguanidines can inhibit the growth of oncogenic viruses and exhibit cytotoxic effects against several tumor cell lines. For instance, hydroxyguanidine sulfate demonstrated significant inhibition of Moloney sarcoma virus and increased survival rates in animal models with leukemia .

Table 1: Antitumor Activity of Hydroxyguanidine Sulfate

| Tumor Type | Dose (mg/kg) | % Increase in Survival |

|---|---|---|

| Mast Cell P815 | 300-600 | 116 |

| Leukaemia P388 | 300-600 | 145 |

| Leukaemia L1210 | 200-800 | 90 |

| Carcinosarcoma W-256 | 200-500 | >1000 |

Antihypertensive Effects

Studies have also explored the antihypertensive effects of hydroxyguanidines. In animal models, certain derivatives showed effective reductions in systolic blood pressure, indicating potential for treating hypertension .

Table 2: Antihypertensive Activity

| Compound | Effective Dose (mg/kg) | Response Rate (%) |

|---|---|---|

| Hydroxyguanidine A | 50 | 50 |

| Hydroxyguanidine B | 28 | 50 |

Antidepressant Activity

Research indicates that certain derivatives of this compound exhibit antidepressant properties. In murine models, these compounds were effective in alleviating symptoms associated with depression, as measured by their ability to prevent sedation induced by tetrabenazine .

Table 3: Antidepressant Activity

| Compound | ED50 (mg/kg) |

|---|---|

| Hydroxyguanidine C | <0.3 |

| Hydroxyguanidine D | 2.7 |

Nitric Oxide Synthase Inhibition

BuHGU has been studied for its role as an inhibitor of nitric oxide synthase (NOS). The compound interacts with the heme-dioxygen complex of inducible NOS, influencing nitric oxide production, which is crucial in various physiological processes including vasodilation and neurotransmission .

Potential Drug Development

The unique properties of BuHGU make it a candidate for drug development, particularly in creating new treatments for cancer, hypertension, and mood disorders. Its ability to modify biological pathways suggests potential for use as a lead compound in pharmaceutical formulations.

Case Studies and Research Findings

Several studies have documented the efficacy of BuHGU and its derivatives:

- A study conducted at the University of Bath investigated the reactions of hydroxyamino hydroxyguanidines, highlighting their potential as therapeutic agents against viral infections and tumors .

- Another research effort focused on the antihypertensive effects observed in genetically modified rat models, showing significant promise for treating hypertension through oral administration of BuHGU derivatives .

作用機序

N-ブチル-N'-ヒドロキシグアニジンは、主に一酸化窒素合成酵素との相互作用を通じてその効果を発揮します。 この化合物は、これらの酵素によって酸化されて一酸化窒素を生成し、一酸化窒素は様々な生理的プロセスに関与する重要なシグナル分子です。 この酸化には、NADPHから酵素に結合したN-ブチル-N'-ヒドロキシグアニジンへの電子の移動が含まれ、その結果、一酸化窒素と尿素が生成されます .

類似の化合物との比較

類似の化合物

N-ヒドロキシグアニジン: 構造が似ていますが、ブチル基がありません。

N-プロピル-N'-ヒドロキシグアニジン: ブチル基の代わりにプロピル基が含まれています。

N-ペンチル-N'-ヒドロキシグアニジン: ブチル基の代わりにペンチル基が含まれています.

独自性

N-ブチル-N'-ヒドロキシグアニジンは、一酸化窒素合成酵素の基質としての高い触媒効率によって特徴付けられます。 その触媒効率は、これらの酵素の天然基質であるN-ヒドロキシ-L-アルギニンよりもわずか2倍低いだけです . このため、生化学研究において、一酸化窒素の産生とその生理的効果を研究するための貴重なツールとなっています。

類似化合物との比較

Similar Compounds

N-Hydroxyguanidine: Similar in structure but lacks the butyl group.

N-Propyl-N’-Hydroxyguanidine: Contains a propyl group instead of a butyl group.

N-Pentyl-N’-Hydroxyguanidine: Contains a pentyl group instead of a butyl group.

Uniqueness

N-Butyl-N’-Hydroxyguanidine is unique due to its high catalytic efficiency as a substrate for nitric oxide synthase enzymes. It has a catalytic efficiency only two times lower than that of N-Hydroxy-L-Arginine, the natural substrate for these enzymes . This makes it a valuable tool in biochemical research for studying nitric oxide production and its physiological effects.

生物活性

N-Butyl-N'-hydroxyguanidine (BHG) is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of hydroxyguanidine, which has been studied for its interactions with various biological systems. It primarily acts as a nitric oxide synthase (NOS) inhibitor, influencing nitric oxide (NO) biosynthesis. The compound binds to the active site of NOS, altering the enzyme's function and consequently affecting NO production, which plays a crucial role in vascular regulation and cellular signaling pathways .

1. Antitumor Activity

BHG exhibits significant antitumor properties across various cancer cell lines. Research has shown that it can inhibit cell growth and induce apoptosis in tumor cells. For example:

- In Vitro Studies : BHG demonstrated cytotoxic effects against several cancer cell lines, including Moloney sarcoma virus and Walker 256 carcinosarcoma cells. The IC50 values for these cells were reported at 25 µg/mL for Walker 256 at 48 hours .

- In Vivo Studies : In animal models, BHG increased survival rates in mice with leukemia L1210 and P388 by 90% and 145%, respectively .

2. Antiviral Activity

BHG has also been investigated for its antiviral properties. It shows potential against oncogenic viruses, exhibiting a dose-dependent inhibition of viral replication by interfering with DNA and protein synthesis:

- Mechanism : The compound inhibits thymidine incorporation into DNA, suggesting its action may involve disrupting ribonucleotide conversion to deoxyribonucleotides .

3. Antihypertensive Effects

Research indicates that BHG may possess antihypertensive properties through its ability to modulate NO levels:

- Central Nervous System Activity : By affecting NOS activity, BHG can influence vascular tone and blood pressure regulation .

Comparative Biological Activity Table

| Activity Type | Cell Line/Model | IC50/Effect | Notes |

|---|---|---|---|

| Antitumor | Walker 256 carcinosarcoma | 25 µg/mL (48h) | Significant cytotoxicity observed |

| Moloney sarcoma virus | 2 µg/mL | Inhibition of viral replication | |

| Antiviral | Various oncogenic viruses | Variable (dose-dependent) | Mechanism involves inhibition of DNA synthesis |

| Antihypertensive | Animal models | Increased survival by up to 145% | Modulates NO levels affecting blood pressure |

Case Studies

Several studies have explored the efficacy of BHG in clinical settings:

- Antitumor Efficacy in Mice : A study demonstrated that administering BHG to mice with implanted tumors resulted in significantly prolonged survival compared to controls, highlighting its potential as an anticancer agent .

- Antiviral Mechanism Exploration : Research into the antiviral mechanisms revealed that BHG's interference with DNA synthesis could be pivotal in developing treatments for viral infections linked to cancer progression .

特性

IUPAC Name |

2-butyl-1-hydroxyguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDTFAPYWLDGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140215-98-1 |

Source

|

| Record name | 2-butyl-1-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。